![molecular formula C15H14N4OS B10798528 4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798528.png)

4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OSM-S-130 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential anti-malarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. OSM-S-130 has shown promising activity against the malaria parasite Plasmodium falciparum, making it a compound of interest for further research and development .

Preparation Methods

The synthesis of OSM-S-130 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of around 50%. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C . Industrial production methods for OSM-S-130 have not been extensively documented, but the synthetic route described provides a basis for further optimization and scale-up.

Chemical Reactions Analysis

OSM-S-130 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents onto the thienopyrimidine scaffold.

Common reagents and conditions used in these reactions include lithiation agents, halogenating agents, and ammonium hydroxide solution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

OSM-S-130 has been primarily investigated for its anti-malarial properties. It has shown potent activity against Plasmodium falciparum cultures, making it a promising candidate for further development as an anti-malarial drug. Additionally, the compound’s structure and activity profile make it a valuable tool for studying the mechanisms of action of anti-malarial agents and for developing new therapeutic strategies .

Mechanism of Action

OSM-S-130 is part of a series of aminothienopyrimidine compounds that have been explored for their anti-malarial properties. Similar compounds in this series include OSM-S-106 and OSM-S-137. These compounds share a common thienopyrimidine scaffold but differ in their substituents and functional groups. OSM-S-130 is unique in its specific substitution pattern and its potent activity against Plasmodium falciparum .

Comparison with Similar Compounds

Properties

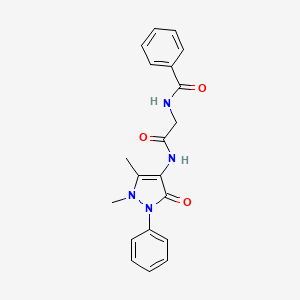

Molecular Formula |

C15H14N4OS |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide |

InChI |

InChI=1S/C15H14N4OS/c1-19(2)15(20)10-5-3-9(4-6-10)12-7-11-13(21-12)14(16)18-8-17-11/h3-8H,1-2H3,(H2,16,17,18) |

InChI Key |

XJSSUNQWKKUSSC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10798450.png)

![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone](/img/structure/B10798458.png)

![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)

![6-bromo-N,N-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798469.png)

![4-(6-Iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798474.png)

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylcarbamate](/img/structure/B10798478.png)

![[3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798495.png)

![4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798497.png)

![(6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine](/img/structure/B10798504.png)

![(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798505.png)

![4-(6-Bromothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798521.png)

![6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798526.png)

![6-Bromo-4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B10798530.png)